molecular formula C13H15N5O2 B2364461 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034293-30-4

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2364461
CAS No.: 2034293-30-4
M. Wt: 273.296
InChI Key: VYQLTHKSCSMOKP-UHFFFAOYSA-N
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .

Mode of Action

This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels . This results in the activation of a variety of genes involved in responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .

Biochemical Pathways

The compound affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which allows it to be recognized and ubiquitinated by the VHL E3 ubiquitin ligase complex . This leads to the degradation of HIF by the proteasome .

Result of Action

The inhibition of VHL and subsequent increase in HIF levels can have a variety of effects at the molecular and cellular levels. These include the promotion of angiogenesis , the process by which new blood vessels form from pre-existing vessels, and erythropoiesis , the production of red blood cells . These effects can be beneficial in the treatment of conditions such as anemia and ischemia . Additionally, the compound may also have potential applications in cancer treatment, as the HIF pathway is often dysregulated in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the level of oxygen in the cell can affect the activity of the compound, as the HIF pathway is primarily active under low oxygen conditions Other factors, such as pH and temperature, could also potentially influence the compound’s action

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-8-4-11(15-20-8)13(19)17-5-10(6-17)18-7-12(14-16-18)9-2-3-9/h4,7,9-10H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQLTHKSCSMOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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